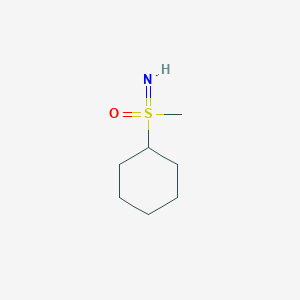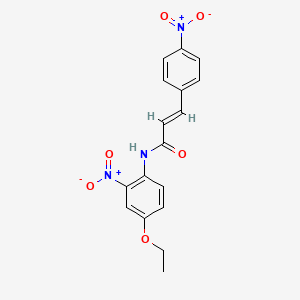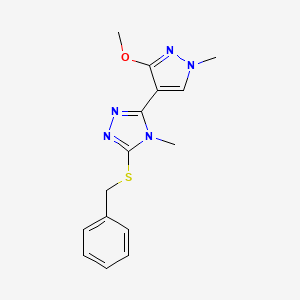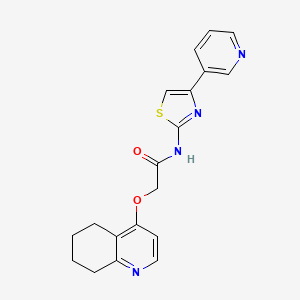
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O3 and its molecular weight is 304.321. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Research suggests that it exhibits cytotoxic effects against cancer cells, particularly in certain tumor types. Mechanistic studies are ongoing to understand its precise mode of action and its impact on cell proliferation, apoptosis, and metastasis .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound possesses anti-inflammatory properties. Researchers are investigating its effects on inflammatory pathways, cytokine production, and immune responses. Potential applications include managing chronic inflammatory conditions .
Cardiovascular Health
The compound’s structural features suggest possible cardiovascular benefits. Researchers are exploring its effects on blood pressure regulation, endothelial function, and lipid metabolism. It may contribute to preventing or managing cardiovascular diseases .
Neuroprotective Effects
Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are a significant health concern. Some studies propose that this compound exhibits neuroprotective properties by modulating oxidative stress, neuroinflammation, and neuronal survival. Further investigations are needed to validate its potential in treating neurodegenerative conditions .
Antimicrobial Applications
Sulfonamides, including this compound, have a history of use as antibacterial agents. Researchers are evaluating its efficacy against specific bacterial strains, including drug-resistant ones. Additionally, antifungal and antiparasitic activities are being explored .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity are global health challenges. This compound’s unique structure suggests potential applications in managing insulin resistance, glucose homeostasis, and lipid profiles. Preclinical studies are ongoing to validate these effects .
Drug Design and Optimization
Researchers are using computational methods (such as density functional theory, DFT) to optimize the compound’s structure for specific therapeutic targets. By understanding its electronic properties, reactivity, and binding interactions, they aim to design more potent derivatives for various diseases .
Chemical Biology and Medicinal Chemistry
The compound serves as a valuable tool in chemical biology and medicinal chemistry research. Its interactions with biological macromolecules (enzymes, receptors, etc.) provide insights into drug development. Scientists explore its binding affinity, selectivity, and pharmacokinetics .
作用機序
Target of Action
It is known that compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including hydrolysis, hydroxylation, and further oxidation steps .
Biochemical Pathways
It is known that similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation .
Pharmacokinetics
It is known that similar compounds, such as pyrrolidine derivatives, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
特性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-19-8-4-7-13(16(19)21)15(20)18-10-14(22-2)11-5-3-6-12(17)9-11/h3-9,14H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVABVSTLHAEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

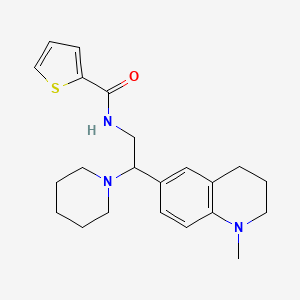
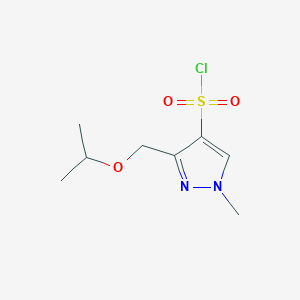
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
